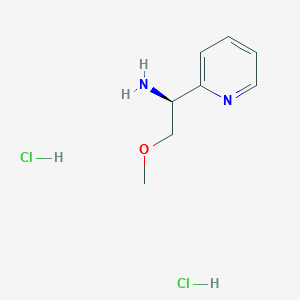

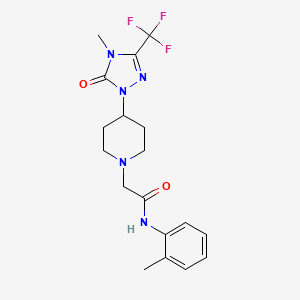

3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

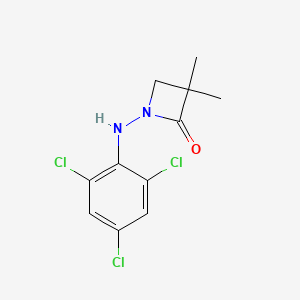

The compound “3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, a methoxy group which can increase the lipophilicity of a compound, a morpholino group which is often used in antisense oligonucleotides, and a thiophene ring which is a common motif in drugs and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The benzamide and thiophene groups are aromatic, the morpholino group would add a level of steric bulk, and the methoxy group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a morpholino group could increase the polarity of the compound, while the methoxy group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Novel heterocyclic compounds derived from visnaginone and khellinone, including morpholine derivatives, demonstrated significant anti-inflammatory and analgesic activities. These compounds, through their inhibitory action on cyclooxygenase enzymes (COX-1/COX-2), offer potential therapeutic applications in treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Chemical Synthesis Methods

- Research on the Bischler–Napieralski isoquinoline synthesis highlighted the formation of both normal and abnormal reaction products when reacting N-[2-(4-methoxyphenyl)ethyl]benzamides, providing insights into reaction mechanisms and potential pathways for synthesizing novel organic compounds (Satoshi Doi, N. Shirai, Yoshiro. Sato, 1997).

Material Science and Polymer Chemistry

- The synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives indicates the versatility of morpholine compounds in creating materials with potential applications in medical and environmental fields (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Pharmacological Research

- In pharmacology, the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety demonstrated antimicrobial activities, suggesting their use as lead compounds for developing new antimicrobial agents (D. Sahin, Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2012).

Neurochemistry and Neuroprotection

- A study on T-588, a compound enhancing acetylcholine release, showed neurotrophic activity for motor neurons, indicating its potential for treating motor neuron diseases. Although not directly related to the initial compound, this research area exemplifies the interest in morpholine derivatives for neuroprotection and therapy (Y. Iwasaki, Y. Ichikawa, O. Igarashi, et al., 2004).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound may be classified as, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .

Result of Action

The diverse biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-16-4-2-3-14(11-16)18(21)19-12-17(15-5-10-24-13-15)20-6-8-23-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCNEYVUUZAFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)

![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)

![7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2746419.png)

![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)